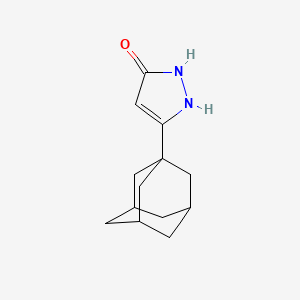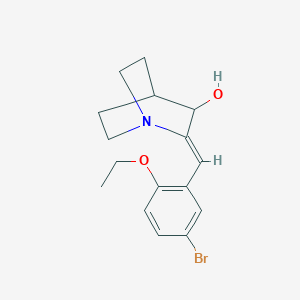![molecular formula C18H17FN2O5 B5500249 ethyl N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycinate](/img/structure/B5500249.png)
ethyl N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Ethyl N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycinate was synthesized via a Ugi four-component reaction, involving formaldehyde, furfurylamine, acrylic acid, and ethyl 2-isocyanoacetate at ambient temperature. This high-yielding protocol resulted in a glycine ester derivative well characterized by various analytical techniques (Ganesh et al., 2017).
Molecular Structure Analysis
The molecular structure of a similar compound, ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, was elucidated through single crystal X-ray diffraction. The structure revealed a three-dimensional supramolecular network stabilized by hydrogen bonds and π⋯π stacking interactions, highlighting the significance of noncovalent interactions in the self-assembly process and molecular conformation (Matos et al., 2016).
Chemical Reactions and Properties
Ethyl N-(diphenylmethylene)glycinate, a compound with similar reactive functionalities, showcases its versatility in reactions like monoalkylations, dialkylations, and Michael additions under solid-liquid phase transfer catalysis. These reactions lead to various amino acid derivatives and demonstrate the compound's potential in synthetic organic chemistry (López et al., 1996).
Physical Properties Analysis
The synthesized this compound and related compounds have been characterized by spectroscopic analyses, including FT-IR, 1H NMR, and UV-Visible spectroscopy. These studies provide insights into the compound's electronic transitions, vibrational frequencies, and overall stability (Singh et al., 2014).
Chemical Properties Analysis
A detailed computational study on similar ethyl acryloyl derivatives revealed the importance of noncovalent interactions, such as hydrogen bonds, in the molecular structure's stability. These interactions were quantified through fingerprint plots and density functional theory (DFT) calculations, providing a comprehensive understanding of the compound's chemical properties (Singh et al., 2013).
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Chalcone derivatives, including structures similar to ethyl N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycinate, have been investigated for their corrosion inhibition properties on mild steel in hydrochloric acid solution. These derivatives show high inhibition activities, with their adsorption on the mild steel surface following the Langmuir adsorption model. This suggests potential applications in protecting metals from corrosion through a cost-effective and efficient approach (Lgaz et al., 2017).
Synthesis and Characterization
Ethyl({[acryloyl(furan-2-ylmethyl)amino]acetyl}amino)acetate, a compound related to the one , was synthesized through a Ugi four-component reaction. This process, characterized by high yield and detailed through spectroscopic techniques, highlights the versatility of such compounds in synthetic organic chemistry, enabling the exploration of novel molecules with potentially valuable properties (Ganesh et al., 2017).
Thermoresponsive Polymers
Research into thermoresponsive homopolymers incorporating similar molecular structures has revealed the ability to tune the lower critical solution temperature (LCST) of these polymers across a wide temperature range by altering pH and salt concentration. This adaptability makes them suitable for various applications, including drug delivery systems and environmentally responsive materials (Jiang et al., 2014).
Catalytic Activity and Phase Transition Behavior
The study of poly(N-acryloylglycinamide-co-methacrylic acid) microgels demonstrates their potential in catalyzing reactions and phase transition behavior tailored by copolymer composition. This work opens avenues for creating smart materials capable of responding to environmental changes and facilitating chemical transformations (Yang et al., 2021).
Propiedades
IUPAC Name |
ethyl 2-[[(E)-3-(4-fluorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O5/c1-2-25-16(22)11-20-17(23)14(10-12-5-7-13(19)8-6-12)21-18(24)15-4-3-9-26-15/h3-10H,2,11H2,1H3,(H,20,23)(H,21,24)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPCDJQTRAPNRX-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(=CC1=CC=C(C=C1)F)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CNC(=O)/C(=C\C1=CC=C(C=C1)F)/NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5500179.png)
![2-ethyl-3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5500183.png)
![4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5500189.png)
![N,N-dimethyl-7-pentanoyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5500191.png)
![1'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5500212.png)

![2-[2-(3-hydroxyphenyl)vinyl]-8-quinolinol](/img/structure/B5500238.png)
![N-[3-(1H-tetrazol-5-yl)phenyl]propanamide](/img/structure/B5500248.png)

![N-[(5-chloro-2-methoxyphenyl)sulfonyl]alanine](/img/structure/B5500260.png)
![7-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5500268.png)
![2-(1H-benzimidazol-2-yl)-3-[5-(2,5-dichlorophenyl)-2-furyl]acrylonitrile](/img/structure/B5500271.png)
![9-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5500275.png)